benzyl N-[2-(4-bromophenyl)ethenyl]carbamate benzyl N-[2-(4-bromophenyl)ethenyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682223
InChI: InChI=1S/C16H14BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)
SMILES:
Molecular Formula: C16H14BrNO2
Molecular Weight: 332.19 g/mol

benzyl N-[2-(4-bromophenyl)ethenyl]carbamate

CAS No.:

Cat. No.: VC16682223

Molecular Formula: C16H14BrNO2

Molecular Weight: 332.19 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[2-(4-bromophenyl)ethenyl]carbamate -

Specification

Molecular Formula C16H14BrNO2
Molecular Weight 332.19 g/mol
IUPAC Name benzyl N-[2-(4-bromophenyl)ethenyl]carbamate
Standard InChI InChI=1S/C16H14BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)
Standard InChI Key QTNNGECHOBOGOH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Benzyl N-[2-(4-bromophenyl)ethenyl]carbamate belongs to the carbamate family, characterized by an oxygen-linked carbonyl-amine functional group. Its IUPAC name derives from the benzyloxycarbonyl (Cbz) protecting group attached to an ethenyl bridge substituted with a 4-bromophenyl ring. Key structural attributes include:

  • Molecular formula: C₁₆H₁₄BrNO₂

  • Molecular weight: 332.19 g/mol

  • Functional groups: Carbamate (-OCONH-), vinyl (-CH=CH-), and 4-bromophenyl (C₆H₄Br-) .

The presence of the bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. X-ray crystallography of analogous compounds reveals a planar geometry around the carbamate group, with dihedral angles of ~15° between the benzyl and phenyl rings, optimizing π-π stacking interactions .

Synthesis and Optimization Strategies

One-Pot Nucleophilic Displacement and Cyclization

A scalable synthesis route involves reacting 2-(2-bromoaryl)-3-(methylthio)acrylonitrile with benzyl carbamate under basic conditions. As demonstrated by Kumar et al. (2018), sodium hydride (NaH) in dimethylformamide (DMF) facilitates the displacement of the methylthio group by the benzyloxycarbonyl amine, yielding an enaminonitrile intermediate :

2-(2-Bromophenyl)acrylonitrile+Benzyl carbamateNaH, DMFEnaminonitrile intermediateCuI, l-prolineBenzofuran derivative\text{2-(2-Bromophenyl)acrylonitrile} + \text{Benzyl carbamate} \xrightarrow{\text{NaH, DMF}} \text{Enaminonitrile intermediate} \xrightarrow{\text{CuI, l-proline}} \text{Benzofuran derivative}

Key reaction parameters:

ConditionOptimal ValueImpact on Yield
Temperature60–90°CMaximizes SN2 displacement
BaseNaH (2 equiv)Ensures deprotonation
SolventDMFEnhances nucleophilicity
CatalystCuI (10 mol%)Facilitates cyclization

Prolonged heating at 90°C for 6 hours achieves an 84% yield of the ketonitrile precursor, which undergoes copper-catalyzed intramolecular cyclization to form benzofuran derivatives—a reaction critical for constructing heterocyclic pharmaceuticals .

Alternative Pathways and Byproduct Management

Competing pathways may generate β-benzyloxyacrylonitriles, necessitating careful control of stoichiometry. Excess benzyl carbamate (2 equiv) suppresses byproduct formation, while weaker bases like K₂CO₃ result in incomplete conversions. Chromatographic purification using silica gel (eluent: ethyl acetate/hexane, 1:4) isolates the target compound with >95% purity .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to benzofuran-based drugs, including serotonin receptor agonists and antifungal agents. Its vinyl group enables functionalization via Heck coupling, introducing substituents like -OH or -NH₂ for tailored pharmacokinetics .

Agrochemical Development

Derivatives exhibit larvicidal activity against Aedes aegypti (LC₅₀ = 12.5 ppm), positioning them as potential insecticides. The bromine atom enhances lipid solubility, facilitating cuticle penetration.

Challenges and Future Directions

  • Toxicity Profiling: Chronic toxicity studies in mammalian models are needed to assess hepatotoxicity risks.

  • Formulation Optimization: Nanoencapsulation could improve aqueous solubility (current logP = 3.2) for enhanced bioavailability.

  • Synthetic Methodology: Transitioning from stoichiometric Cu catalysts to photocatalytic systems may improve sustainability.

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